Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

Description

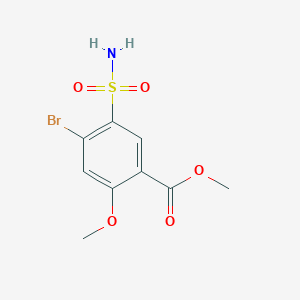

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with bromo (Br), methoxy (OCH₃), and sulfamoyl (SO₂NH₂) groups at positions 4, 2, and 5, respectively. Its molecular formula is inferred as C₉H₉BrNO₅S, yielding a molecular weight of approximately 346.1 g/mol.

Properties

Molecular Formula |

C9H10BrNO5S |

|---|---|

Molecular Weight |

324.15 g/mol |

IUPAC Name |

methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate |

InChI |

InChI=1S/C9H10BrNO5S/c1-15-7-4-6(10)8(17(11,13)14)3-5(7)9(12)16-2/h3-4H,1-2H3,(H2,11,13,14) |

InChI Key |

YLMYKTNVIPVWKR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate typically involves multiple steps. One common method starts with the methylation of 4-bromo-2-methoxybenzoic acid, followed by sulfonation to introduce the sulfamoyl group. The reaction conditions often require the use of reagents such as methyl iodide for methylation and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The methoxy and sulfamoyl groups can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate exhibits several biological activities, primarily through its role as an enzyme inhibitor. Key mechanisms include:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folic acid synthesis in bacteria. By inhibiting this pathway, the compound may hinder bacterial growth, making it a potential candidate for antibiotic development.

- Carbonic Anhydrase IX Inhibition : The compound has shown promising results in selectively inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. High binding affinity has been reported, with a dissociation constant (Kd) of approximately 0.12 nM, indicating its potential as an anticancer agent .

Cancer Treatment

The selective inhibition of CAIX by this compound suggests its utility in cancer therapy. CAIX plays a critical role in maintaining the acidic environment of tumors, which facilitates invasion and metastasis. Compounds that inhibit CAIX could potentially limit tumor growth and spread .

Antimicrobial Properties

Due to its mechanism of action against dihydropteroate synthase, this compound may also serve as a lead structure for developing new antibiotics targeting bacterial infections.

Structure-Activity Relationship Studies

Research has highlighted the importance of specific substituents on the benzene ring for the biological activity of this compound. Structure-activity relationship (SAR) studies indicate that variations in substituents can significantly affect the compound's binding affinity to target enzymes, particularly CAIX .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate

- Substituents : Bromo (position 2), fluoro (position 5), 4-methylphenylsulfonamido (position 4).

- Molecular Weight : 402.2 g/mol .

- Key Differences :

Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate

- Substituents : Benzyloxy (position 4), bromo (position 5), methoxy (position 2).

- Molecular Weight : ~375.2 g/mol (estimated).

- Key Differences :

2-Methoxy-4-chlorobenzoic acid-5-sulfonamide

- Substituents : Chloro (position 4), methoxy (position 2), sulfonamide (position 5).

- Molecular Weight : ~291.7 g/mol (estimated).

- Key Differences :

Functional and Application Differences

| Compound | Key Functional Groups | Potential Applications |

|---|---|---|

| Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate | Br, OCH₃, SO₂NH₂ | Antibiotics, enzyme inhibitors (sulfonamide class) |

| Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate | Br, F, SO₂NHC₆H₄CH₃ | Kinase inhibitors, anti-inflammatory agents |

| 2-Methoxy-4-chlorobenzoic acid-5-sulfonamide | Cl, OCH₃, SO₂NH₂ | Diuretics, carbonic anhydrase inhibitors |

Research Findings and Implications

- Bioactivity : Sulfamoyl groups (SO₂NH₂) are critical for binding to enzymes like carbonic anhydrase, whereas bulkier sulfonamide derivatives (e.g., 4-methylphenylsulfonamido) may enhance selectivity for specific protein targets .

- Synthetic Feasibility : The target compound’s synthesis is less complex than analogues requiring multi-step sulfonylation or fluorination, making it more accessible for high-throughput screening .

Biological Activity

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is a sulfonamide derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to other biologically active sulfonamides, which are known for their enzyme inhibition properties and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10BrN1O4S1

- Molecular Weight : 305.16 g/mol

This compound features a bromine atom at the 4-position, a methoxy group at the 2-position, and a sulfamoyl group, contributing to its unique biological activity.

This compound acts primarily through the inhibition of specific enzymes, notably carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and ion transport. The inhibition of these enzymes can lead to significant biological effects, particularly in cancer therapy where CAIX is often overexpressed in tumors .

Enzyme Inhibition

The compound's mechanism involves binding to the active sites of carbonic anhydrases, thereby blocking their activity. This inhibition can disrupt tumor microenvironments and potentially inhibit tumor growth .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Sulfonamide derivatives are traditionally known for their antibacterial properties, and similar mechanisms may apply here. The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes involved in folic acid synthesis .

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting carbonic anhydrases, particularly CAIX, which is associated with aggressive cancer phenotypes .

Case Study 1: Antitumor Activity

A study investigated a series of sulfonamide derivatives, including this compound, for their ability to inhibit CAIX. The results demonstrated a significant reduction in tumor cell proliferation when treated with this compound, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro studies on various sulfonamide derivatives indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The compound's efficacy was measured using standard microbial assays, revealing its potential for development into therapeutic agents against resistant bacterial strains .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibition of carbonic anhydrases |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Antipsychotic (as Sulpiride precursor) | Dopamine D2/D3 receptor antagonist |

| Methyl 3,5-dibromo-2-sulfamoylbenzoate | Anticancer | Enzyme inhibition leading to altered tumor microenvironment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.